molecular formula C14H16N2O3S B2802649 N-(2-(5-acetylthiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 2034596-30-8

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide

Cat. No.: B2802649
CAS No.: 2034596-30-8
M. Wt: 292.35
InChI Key: PSZIKFBYXHCKAX-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound that features a thiophene ring, an isoxazole ring, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide typically involves multi-step organic reactions One common approach is to start with the thiophene derivative, which undergoes acetylation to introduce the acetyl group at the 5-position This intermediate is then reacted with an ethylating agent to form the ethyl-substituted thiophene

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates, as well as the implementation of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the acetyl group can produce the corresponding alcohol.

Scientific Research Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as organic semiconductors or light-emitting diodes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.

    Isoxazole Derivatives: Compounds such as isoxazole-4-carboxylic acid derivatives are known for their anti-inflammatory and antimicrobial activities.

Uniqueness

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is unique due to the combination of its structural features, which include both a thiophene and an isoxazole ring. This combination can result in unique chemical and biological properties that are not observed in compounds containing only one of these rings.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-8-13(10(3)19-16-8)14(18)15-7-6-11-4-5-12(20-11)9(2)17/h4-5H,6-7H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZIKFBYXHCKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCCC2=CC=C(S2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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